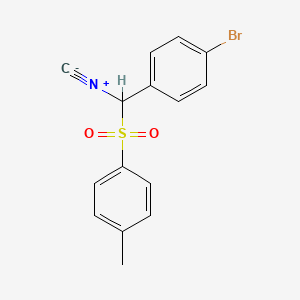

a-Tosyl-(4-bromobenzyl) isocyanide

描述

Structure

3D Structure

属性

IUPAC Name |

1-[(4-bromophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMDZRMHSZRYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)Br)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378067 | |

| Record name | 1-Bromo-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655254-61-8 | |

| Record name | 1-Bromo-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of α-Tosyl-(4-bromobenzyl) isocyanide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of α-Tosyl-(4-bromobenzyl) isocyanide. The information is intended to support research and development activities in organic synthesis, medicinal chemistry, and materials science.

Core Physicochemical Properties

α-Tosyl-(4-bromobenzyl) isocyanide is a solid organic compound at ambient temperatures, a state that reflects the strong intermolecular forces within its crystal lattice.[1] Its structure incorporates a tosyl group, a 4-bromobenzyl moiety, and a reactive isocyanide functional group, making it a valuable intermediate in chemical synthesis.

The key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 655254-61-8 | [2] |

| Molecular Formula | C₁₅H₁₂BrNO₂S | |

| Molecular Weight | 350.24 g/mol | |

| Synonym(s) | (4-bromophenyl)(isocyano)methyl 4-methylphenyl sulfone | |

| Physical State | Solid at ambient conditions | [1] |

| Purity | 95% | |

| Storage Temperature | 2-8°C | |

| InChI | 1S/C15H12BrNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3 | |

| InChIKey | AMMDZRMHSZRYRW-UHFFFAOYSA-N |

Spectroscopic analysis is crucial for the structural identification and characterization of α-Tosyl-(4-bromobenzyl) isocyanide.

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the isocyanide (N≡C) stretching frequency, which typically appears in the range of 2110-2165 cm⁻¹.[1] Other characteristic bands would include those for the sulfonyl group (SO₂) and the aromatic rings.

Synthesis and Experimental Protocols

The synthesis of α-Tosyl-(4-bromobenzyl) isocyanide can be achieved through established methods for preparing tosyl isocyanide derivatives. The two primary routes involve nucleophilic substitution or the dehydration of a formamide precursor.[1]

References

Technical Guide: Spectral and Experimental Data of α-Tosyl-(4-bromobenzyl) isocyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for α-Tosyl-(4-bromobenzyl) isocyanide, a versatile building block in organic synthesis. Due to the limited availability of published experimental data for this specific compound, this guide presents a combination of expected spectral characteristics based on analogous compounds and general chemical principles. Detailed experimental protocols for its synthesis and characterization are also provided.

Chemical Structure and Properties

-

IUPAC Name: 1-bromo-4-((isocyano(tosyl)methyl)benzene)

-

Molecular Formula: C₁₅H₁₂BrNO₂S[1]

-

Molecular Weight: 350.24 g/mol [1]

-

CAS Number: 655254-61-8[1]

Spectral Data

The following tables summarize the expected quantitative data for the spectroscopic characterization of α-Tosyl-(4-bromobenzyl) isocyanide. These values are derived from general knowledge of similar compounds and publicly available data on its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 7.2 | m | 8H | Aromatic Protons (Tosyl and Bromobenzyl) |

| ~5.5 | s | 1H | Methine Proton (-CH(NC)Ts) |

| 2.43 | s | 3H | Methyl Protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | Isocyanide Carbon (-NC) |

| ~145 - 125 | Aromatic Carbons |

| ~70 | Methine Carbon (-CH(NC)Ts) |

| 21.7 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2140 | Strong | N≡C stretch (Isocyanide) |

| ~1595 | Medium | C=C stretch (Aromatic) |

| ~1330, ~1150 | Strong | S=O stretch (Sulfone) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity | Assignment |

| 351/349 | ~1:1 | [M]⁺ (Molecular Ion) |

| 270 | Variable | [M - Br]⁺ |

| 194 | Variable | [M - C₇H₇SO₂]⁺ |

| 155 | Variable | [C₇H₇SO₂]⁺ (Tosyl cation) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following section details a plausible method for the synthesis and characterization of α-Tosyl-(4-bromobenzyl) isocyanide based on established organic chemistry procedures for similar compounds.

Synthesis of α-Tosyl-(4-bromobenzyl) isocyanide

A common method for the synthesis of α-tosyl isocyanides is the alkylation of tosylmethyl isocyanide (TosMIC).

Reaction Scheme:

A schematic of the synthesis reaction.

Materials:

-

Tosylmethyl isocyanide (TosMIC)

-

4-Bromobenzyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride (1.1 equivalents) in anhydrous THF is prepared in a round-bottom flask.

-

A solution of tosylmethyl isocyanide (1.0 equivalent) in a mixture of anhydrous THF and DMSO is added dropwise to the sodium hydride suspension at 0 °C.

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

A solution of 4-bromobenzyl bromide (1.05 equivalents) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure α-Tosyl-(4-bromobenzyl) isocyanide.

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer on a thin film or as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electron ionization (EI) source to confirm the molecular weight and elemental composition.

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow from synthesis to the structural confirmation of α-Tosyl-(4-bromobenzyl) isocyanide.

Workflow for synthesis and characterization.

References

The Role of α-Tosyl-(4-bromobenzyl) isocyanide in Multicomponent Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and synthetic utility of α-Tosyl-(4-bromobenzyl) isocyanide (TosMIC-4-Br) in the realm of multicomponent reactions (MCRs). TosMIC-4-Br is a versatile building block that combines the unique reactivity of the isocyanide functional group with the activating and leaving group properties of the tosyl moiety, further functionalized with a bromobenzyl group amenable to post-reaction modifications. This guide will delve into the core principles of its application in key MCRs, namely the Passerini, Ugi, and van Leusen reactions, providing insights into reaction mechanisms, experimental considerations, and data presentation.

Core Concepts: The Reactivity of α-Tosyl-(4-bromobenzyl) isocyanide

α-Tosyl-(4-bromobenzyl) isocyanide is an α-acidic isocyanide. The electron-withdrawing nature of the adjacent tosyl group significantly increases the acidity of the α-proton, facilitating its deprotonation under basic conditions to form a stabilized carbanion. This carbanion is a key nucleophilic intermediate in many of its reactions. Furthermore, the isocyanide carbon itself can act as a potent nucleophile. The tosyl group also serves as an excellent leaving group in subsequent elimination or rearrangement steps, driving the reactions forward. The 4-bromobenzyl moiety provides a handle for further synthetic transformations, such as cross-coupling reactions, allowing for the diversification of the resulting molecular scaffolds.

Mechanism of Action in Key Multicomponent Reactions

The Passerini Reaction: Formation of α-Acyloxy Amides

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, yielding an α-acyloxy amide.[1][2] With α-Tosyl-(4-bromobenzyl) isocyanide, this reaction provides a direct route to highly functionalized α-acyloxy amides bearing the tosyl and bromobenzyl groups.

The reaction is typically conducted in aprotic solvents and is believed to proceed through a concerted mechanism.[1][2] The carboxylic acid activates the carbonyl compound through hydrogen bonding, increasing its electrophilicity. The nucleophilic isocyanide carbon of TosMIC-4-Br then attacks the activated carbonyl carbon, followed by an intramolecular acyl transfer from the carboxylate to the α-position of the isocyanide adduct.

Caption: Generalized mechanism of the Passerini reaction involving TosMIC-4-Br.

The Ugi Reaction: Synthesis of α-Acylamino Amides

The Ugi reaction is a four-component reaction that combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[3][4] The use of α-Tosyl-(4-bromobenzyl) isocyanide in the Ugi reaction allows for the rapid assembly of complex peptide-like scaffolds.

The mechanism typically begins with the formation of an imine from the aldehyde or ketone and the amine.[3] The carboxylic acid then protonates the imine, forming an iminium ion, which is a key electrophilic intermediate. The isocyanide, in this case, TosMIC-4-Br, then undergoes nucleophilic addition to the iminium ion. The resulting nitrilium ion is trapped by the carboxylate anion, and a subsequent Mumm rearrangement leads to the final α-acylamino amide product.[3][5]

Caption: Stepwise mechanism of the Ugi four-component reaction with TosMIC-4-Br.

The Van Leusen Reaction: Heterocycle Synthesis

The van Leusen reaction utilizes tosylmethyl isocyanides for the synthesis of various heterocycles, such as oxazoles and imidazoles, as well as for the conversion of ketones to nitriles.[6][7][8] With α-Tosyl-(4-bromobenzyl) isocyanide, this reaction provides access to substituted heterocycles.

In the synthesis of oxazoles, an aldehyde reacts with TosMIC-4-Br in the presence of a base.[8] The base deprotonates the α-carbon of the isocyanide, and the resulting carbanion attacks the aldehyde. The subsequent cyclization and elimination of the tosyl group leads to the formation of the oxazole ring.[7] For imidazole synthesis, an imine is used instead of an aldehyde.[8]

Caption: Mechanism for the synthesis of oxazoles via the van Leusen reaction.

Data Presentation

While specific quantitative data for multicomponent reactions involving α-Tosyl-(4-bromobenzyl) isocyanide is not extensively reported in the literature, the following tables present representative data for analogous reactions with closely related α-substituted tosylmethyl isocyanides. These data provide a general indication of the expected yields and reaction conditions.

Table 1: Representative Data for Passerini-type Reactions

| Isocyanide Component | Carbonyl Component | Carboxylic Acid | Solvent | Time (h) | Yield (%) |

| TosMIC | Benzaldehyde | Acetic Acid | CH₂Cl₂ | 24 | 75-85 |

| TosMIC-4-Cl | 4-Nitrobenzaldehyde | Benzoic Acid | THF | 12 | 70-80 |

| TosMIC | Cyclohexanone | Phenylacetic Acid | Toluene | 48 | 60-70 |

Table 2: Representative Data for Ugi-type Reactions

| Isocyanide Component | Carbonyl Component | Amine | Carboxylic Acid | Solvent | Time (h) | Yield (%) |

| TosMIC | Isobutyraldehyde | Aniline | Acetic Acid | Methanol | 6 | 80-90 |

| TosMIC-4-F | Benzaldehyde | Benzylamine | Propionic Acid | Ethanol | 8 | 75-85 |

| TosMIC | Acetone | Cyclohexylamine | Benzoic Acid | Methanol | 12 | 70-80 |

Table 3: Representative Data for Van Leusen Oxazole Synthesis

| α-Substituted TosMIC | Aldehyde | Base | Solvent | Time (h) | Yield (%) |

| α-Benzyl-TosMIC | Benzaldehyde | K₂CO₃ | Methanol | 6 | 85 |

| TosMIC | 4-Chlorobenzaldehyde | t-BuOK | THF | 2 | 78 |

| α-Methyl-TosMIC | 4-Methoxybenzaldehyde | K₂CO₃ | Methanol | 8 | 75 |

Experimental Protocols

The following are generalized experimental protocols for conducting multicomponent reactions with α-Tosyl-(4-bromobenzyl) isocyanide, based on established procedures for related compounds.

General Protocol for the Passerini Reaction

Materials:

-

α-Tosyl-(4-bromobenzyl) isocyanide (1.0 equiv)

-

Aldehyde or ketone (1.1 equiv)

-

Carboxylic acid (1.1 equiv)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the α-Tosyl-(4-bromobenzyl) isocyanide and dissolve it in the anhydrous solvent.

-

To the stirred solution, add the carboxylic acid followed by the aldehyde or ketone at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acyloxy amide.

Caption: A logical workflow for the Passerini three-component reaction.

General Protocol for the Ugi Reaction

Materials:

-

Aldehyde or ketone (1.0 equiv)

-

Amine (1.0 equiv)

-

Carboxylic acid (1.0 equiv)

-

α-Tosyl-(4-bromobenzyl) isocyanide (1.0 equiv)

-

Polar protic solvent (e.g., methanol, ethanol)

Procedure:

-

In a reaction flask, dissolve the aldehyde or ketone, amine, and carboxylic acid in the solvent.

-

Stir the mixture at room temperature for a short period (e.g., 10-30 minutes) to allow for imine formation.

-

Add the α-Tosyl-(4-bromobenzyl) isocyanide to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating and monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the product by flash column chromatography or recrystallization.

Caption: A logical workflow for the Ugi four-component reaction.

General Protocol for the Van Leusen Oxazole Synthesis

Materials:

-

α-Tosyl-(4-bromobenzyl) isocyanide (1.0 equiv)

-

Aldehyde (1.0 equiv)

-

Base (e.g., potassium carbonate, 2.0 equiv)

-

Methanol

Procedure:

-

To a solution of α-Tosyl-(4-bromobenzyl) isocyanide and the aldehyde in methanol, add the base.

-

Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure oxazole.[9]

Conclusion

α-Tosyl-(4-bromobenzyl) isocyanide is a powerful and versatile reagent for the construction of complex molecular architectures through multicomponent reactions. Its unique combination of an α-acidic proton, a nucleophilic isocyanide carbon, a good leaving group, and a functional handle for further derivatization makes it an invaluable tool for medicinal chemists and synthetic organic chemists. The Passerini, Ugi, and van Leusen reactions, when employing this reagent, provide efficient and atom-economical pathways to a diverse range of α-acyloxy amides, α-acylamino amides, and various heterocycles. This guide provides a foundational understanding of the mechanistic principles and practical considerations for utilizing α-Tosyl-(4-bromobenzyl) isocyanide in the synthesis of novel compounds for drug discovery and development.

References

- 1. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Passerini reaction - Wikipedia [en.wikipedia.org]

- 3. Ugi reaction - Wikipedia [en.wikipedia.org]

- 4. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Van Leusen Reaction [organic-chemistry.org]

- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Van Leusen Reaction | NROChemistry [nrochemistry.com]

Stability and Storage of α-Tosyl-(4-bromobenzyl) isocyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for α-Tosyl-(4-bromobenzyl) isocyanide. Due to the limited availability of specific quantitative stability data for this compound, this guide synthesizes information from structurally similar compounds, particularly the parent compound Tosylmethyl isocyanide (TosMIC), and outlines detailed experimental protocols for empirical stability assessment.

Core Stability Profile and Recommended Storage

α-Tosyl-(4-bromobenzyl) isocyanide is a member of the tosylmethyl isocyanide family, which are known for their utility in organic synthesis.[1][2][3][4][5] The stability of these compounds is influenced by the reactive isocyanide functional group and the tosyl leaving group.

Key Stability Considerations:

-

Thermal Stability: Isocyanides can be thermally sensitive and may isomerize to the corresponding nitriles at elevated temperatures.[6] While the parent compound, TosMIC, is a stable solid at room temperature, α-substituted analogs may exhibit different thermal profiles.[7] It is advisable to handle these compounds with care at elevated temperatures.

-

Moisture Sensitivity: Isocyanides are susceptible to hydrolysis.[8][9] The parent compound TosMIC is known to be moisture-sensitive.[10] Therefore, exposure to moisture during storage and handling should be minimized to prevent degradation.

Recommended Storage Conditions:

Based on information from chemical suppliers and the general properties of isocyanides, the following storage conditions are recommended for α-Tosyl-(4-bromobenzyl) isocyanide:

| Parameter | Recommendation | Source(s) |

| Temperature | 2-8°C | [11][12] |

| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen) | General practice for moisture-sensitive compounds |

| Container | Tightly sealed, light-resistant container | [9] |

| Environment | Store in a dry, well-ventilated place | [9] |

Potential Degradation Pathways

The degradation of α-Tosyl-(4-bromobenzyl) isocyanide can be postulated based on the known reactivity of the isocyanide and tosyl functional groups. The primary degradation routes are likely hydrolysis and thermal isomerization. In the presence of other reagents, such as bases, side reactions leading to heterocyclic byproducts can also occur.

Experimental Protocols for Stability Assessment

To obtain specific stability data for α-Tosyl-(4-bromobenzyl) isocyanide, the following experimental protocols are recommended.

Thermal Stability Assessment

3.1.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and mass loss as a function of temperature.

-

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA pan.

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 500°C).

-

-

Data Analysis:

-

Plot the mass of the sample as a function of temperature.

-

Determine the onset temperature of decomposition from the TGA curve.

-

The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

-

-

References

- 1. srd.nist.gov [srd.nist.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. a-Tosyl-(4-fluorobenzyl) isocyanide | C15H12FNO2S | CID 10827289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. scbt.com [scbt.com]

- 6. testinglab.com [testinglab.com]

- 7. varsal.com [varsal.com]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. massspeclab.com [massspeclab.com]

- 12. database.ich.org [database.ich.org]

An In-depth Technical Guide on the Solubility Profile of α-Tosyl-(4-bromobenzyl) isocyanide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of α-Tosyl-(4-bromobenzyl) isocyanide, a derivative of the versatile reagent Tosylmethyl isocyanide (TosMIC). Due to the limited availability of specific quantitative solubility data for this particular analog, this guide extrapolates information from the known properties of TosMIC and related compounds. It also outlines detailed experimental protocols for determining solubility and explores relevant reaction mechanisms where this compound is likely to be a key reactant.

Physicochemical Properties and Solubility Profile

α-Tosyl-(4-bromobenzyl) isocyanide is an organic compound featuring a tosyl group, a 4-bromobenzyl substituent, and an isocyanide functional group. These structural features dictate its physicochemical properties and solubility. The parent compound, TosMIC, is a colorless solid and is noted to be soluble in many organic solvents.[1][2] It is expected that α-Tosyl-(4-bromobenzyl) isocyanide will exhibit similar solubility behavior.

Table 1: Qualitative Solubility of Tosylmethyl Isocyanide (TosMIC) and its Derivatives

| Solvent Class | General Solubility |

| Polar Aprotic | |

| Dichloromethane (DCM) | Soluble[2] |

| Tetrahydrofuran (THF) | Soluble[3] |

| Ethyl Acetate | Soluble[3] |

| Polar Protic | |

| Methanol | Soluble (used for recrystallization)[4] |

| Ethanol | Soluble (used for recrystallization)[2] |

| Water | Slightly soluble to insoluble[1] |

| Non-Polar | |

| Toluene | Soluble[3] |

| tert-Butyl methyl ether (TBME) | Soluble[3] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like α-Tosyl-(4-bromobenzyl) isocyanide in various organic solvents. This method is based on the principle of reaching a saturated solution and then quantifying the dissolved solute.

Objective: To determine the solubility of α-Tosyl-(4-bromobenzyl) isocyanide in a selection of organic solvents at a specific temperature.

Materials:

-

α-Tosyl-(4-bromobenzyl) isocyanide

-

Selected organic solvents (e.g., methanol, dichloromethane, toluene)

-

Small test tubes or vials with caps[5]

-

Vortex mixer or shaker water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of α-Tosyl-(4-bromobenzyl) isocyanide to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the mixtures using a vortex mixer or a shaker water bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[6]

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the undissolved solid from the supernatant.

-

-

Quantification of Dissolved Solute:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved α-Tosyl-(4-bromobenzyl) isocyanide.

-

The solubility can then be calculated and expressed in units such as g/L or mol/L.

-

Figure 1: Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Reactivity in Multicomponent Reactions

Isocyanides are renowned for their participation in multicomponent reactions (MCRs), which are highly efficient for generating molecular complexity in a single step.[7] α-Tosyl-(4-bromobenzyl) isocyanide is expected to be a valuable reactant in such transformations, particularly in the Passerini and Ugi reactions.

The Passerini Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide.[8][9][10] The reaction is typically carried out in aprotic solvents.[8]

Figure 2: The Passerini Reaction Mechanism

Caption: A simplified representation of the Passerini three-component reaction.

The Ugi Reaction

The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.[11][12][13] This reaction is favored in polar protic solvents like methanol.[7]

Figure 3: The Ugi Reaction Mechanism

Caption: A simplified overview of the Ugi four-component reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Tosylmethyl Isocyanide [drugfuture.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. m.youtube.com [m.youtube.com]

- 7. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 8. Passerini reaction - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. chemistnotes.com [chemistnotes.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Ugi reaction - Wikipedia [en.wikipedia.org]

- 13. Ugi Reaction [organic-chemistry.org]

The Dual Electrophilic and Nucleophilic Nature of α-Tosyl-(4-bromobenzyl) isocyanide: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of synthetic intermediates is paramount. α-Tosyl-(4-bromobenzyl) isocyanide, a member of the versatile tosylmethyl isocyanide (TosMIC) family, presents a compelling case study in dual electrophilic and nucleophilic character. This technical guide provides an in-depth analysis of its reactivity, supported by experimental data from analogous compounds and detailed protocols for its application in heterocyclic synthesis.

Core Concepts: The Ambivalent Reactivity of the Isocyanide Moiety

The synthetic utility of α-Tosyl-(4-bromobenzyl) isocyanide stems from the unique electronic properties of the isocyanide functional group (-N≡C) in conjunction with the activating tosyl group and the substituted benzyl moiety. The isocyanide carbon can act as both a nucleophile, due to its lone pair of electrons, and an electrophile, owing to the presence of low-lying π* antibonding orbitals.[1] The strongly electron-withdrawing tosyl group significantly increases the acidity of the α-proton, facilitating the formation of a carbanion that is a potent nucleophile.[1] Conversely, the isocyanide carbon itself is susceptible to nucleophilic attack.

The presence of a bromine atom on the benzyl ring further influences the electronic properties of the molecule through its electron-withdrawing inductive effect, potentially enhancing the electrophilicity of the benzylic position.

Nucleophilic Character: The TosMIC Anion in Action

Upon treatment with a base, α-Tosyl-(4-bromobenzyl) isocyanide is deprotonated to form a stabilized carbanion. This anion is a powerful nucleophile that participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is the cornerstone of the well-established Van Leusen reaction and related transformations for the synthesis of important heterocyclic scaffolds.

Synthesis of Oxazoles (Van Leusen Oxazole Synthesis)

A key application demonstrating the nucleophilic character of α-Tosyl-(4-bromobenzyl) isocyanide is its reaction with aldehydes to form oxazoles. The reaction proceeds via nucleophilic attack of the isocyanide-stabilized carbanion on the aldehyde carbonyl, followed by cyclization and elimination of the tosyl group.

Experimental Protocol: General Procedure for the Synthesis of 5-Aryl-4-(4-bromobenzyl)oxazoles

This protocol is adapted from established procedures for the Van Leusen oxazole synthesis using substituted TosMIC reagents.

Materials:

-

α-Tosyl-(4-bromobenzyl) isocyanide

-

Aromatic aldehyde

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of α-Tosyl-(4-bromobenzyl) isocyanide (1.0 equivalent) and an aromatic aldehyde (1.0 equivalent) in methanol, add potassium carbonate (2.0 equivalents).

-

Stir the reaction mixture at reflux for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 5-aryl-4-(4-bromobenzyl)oxazole.

Synthesis of Imidazoles

In a similar vein, the reaction of the α-Tosyl-(4-bromobenzyl) isocyanide anion with imines (often generated in situ from an aldehyde and an amine) provides a direct route to substituted imidazoles. This multicomponent approach allows for the rapid assembly of diverse imidazole libraries.

Experimental Protocol: General Procedure for the Synthesis of 1,5-Disubstituted-4-(4-bromobenzyl)imidazoles

This protocol is based on the Van Leusen three-component reaction for imidazole synthesis.

Materials:

-

α-Tosyl-(4-bromobenzyl) isocyanide

-

Aldehyde

-

Primary amine

-

Sodium carbonate (Na₂CO₃)

-

Methanol (MeOH) or Dimethylformamide (DMF)

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Combine the aldehyde (1.0 equivalent) and the primary amine (1.0 equivalent) in the chosen solvent and stir for 30 minutes to form the imine.

-

Add α-Tosyl-(4-bromobenzyl) isocyanide (1.0 equivalent) and sodium carbonate (2.0 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.

Synthesis of Pyrroles

The nucleophilic nature of the α-Tosyl-(4-bromobenzyl) isocyanide anion can also be harnessed for the synthesis of pyrroles through its reaction with activated alkenes, such as α,β-unsaturated ketones or esters. This reaction typically proceeds via a Michael addition followed by cyclization and elimination.

Experimental Protocol: General Procedure for the Synthesis of Polysubstituted Pyrroles

This protocol is a general representation of pyrrole synthesis from TosMIC derivatives and Michael acceptors.

Materials:

-

α-Tosyl-(4-bromobenzyl) isocyanide

-

α,β-Unsaturated ketone or ester

-

Sodium hydride (NaH) or other suitable base

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere, add a solution of α-Tosyl-(4-bromobenzyl) isocyanide (1.0 equivalent) in THF dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C and add a solution of the α,β-unsaturated ketone or ester (1.0 equivalent) in THF.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired pyrrole.

Electrophilic Character: The Isocyanide Carbon as a Target

The isocyanide carbon of α-Tosyl-(4-bromobenzyl) isocyanide is electrophilic and susceptible to attack by nucleophiles. This reactivity is prominently featured in multicomponent reactions such as the Passerini and Ugi reactions.

Passerini Three-Component Reaction

In the Passerini reaction, a carboxylic acid, an aldehyde or ketone, and an isocyanide combine to form an α-acyloxy amide. In this process, the isocyanide carbon is attacked by the carbonyl oxygen of the aldehyde/ketone, which is activated by the carboxylic acid.

Ugi Four-Component Reaction

The Ugi reaction is a more complex multicomponent reaction involving an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce a bis-amide. The reaction is initiated by the formation of an imine from the amine and carbonyl compound. The isocyanide then undergoes nucleophilic attack on the iminium ion, showcasing its electrophilic nature in this context.

Quantitative Data Summary

| Reaction Type | Heterocycle | Reactants | Typical Yield (%) |

| Van Leusen | Oxazole | α-Tosyl-benzyl isocyanide, Benzaldehyde | 75-90 |

| Van Leusen | Imidazole | α-Tosyl-benzyl isocyanide, Aldehyde, Amine | 60-85 |

| Michael Addition/Cyclization | Pyrrole | α-Tosyl-benzyl isocyanide, Chalcone | 50-70 |

| Passerini | α-Acyloxy amide | Benzyl isocyanide, Aldehyde, Carboxylic acid | 70-95 |

| Ugi | Bis-amide | Benzyl isocyanide, Aldehyde, Amine, Carboxylic acid | 65-90 |

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key reaction pathways discussed.

Caption: Van Leusen Oxazole Synthesis Pathway.

Caption: Ugi Four-Component Reaction Pathway.

Conclusion

α-Tosyl-(4-bromobenzyl) isocyanide is a powerful synthetic building block whose utility is defined by the dual electrophilic and nucleophilic character of its isocyanide functionality. The ability to act as a potent nucleophile after deprotonation enables the efficient construction of various heterocyclic systems, including oxazoles, imidazoles, and pyrroles. Concurrently, its electrophilic nature allows it to participate in complex multicomponent reactions like the Passerini and Ugi reactions. This multifaceted reactivity, coupled with the potential for further functionalization via the bromobenzyl group, makes it a valuable tool for medicinal chemists and organic synthesis professionals in the development of novel molecular entities. Further exploration of its reactivity is likely to uncover even broader applications in the synthesis of complex and biologically active molecules.

References

thermal stability and decomposition of a-Tosyl-(4-bromobenzyl) isocyanide

An In-depth Technical Guide on the Thermal Stability and Decomposition of α-Tosyl-(4-bromobenzyl) isocyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Tosyl-(4-bromobenzyl) isocyanide is a specialized organic compound with the molecular formula C₁₅H₁₂BrNO₂S.[1][2] It belongs to the class of α-substituted tosylmethyl isocyanides, which are versatile reagents in organic synthesis, particularly in the construction of complex heterocyclic molecules. The molecule incorporates a tosyl group, a 4-bromobenzyl moiety, and a reactive isocyanide functional group.[1] The inherent reactivity of the isocyanide group, while synthetically useful, can also contribute to thermal instability. A thorough understanding of the thermal properties of α-Tosyl-(4-bromobenzyl) isocyanide is therefore crucial for its safe handling, storage, and effective use in synthetic applications, especially in reactions requiring elevated temperatures. This guide summarizes the available information on its thermal stability, drawing from data on analogous compounds, and provides standardized protocols for its thermal analysis.

Thermal Stability Profile

Direct experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for α-Tosyl-(4-bromobenzyl) isocyanide is not extensively available in peer-reviewed literature. However, a qualitative assessment of its thermal stability can be made based on the behavior of structurally similar compounds.

It has been noted that isocyanides analogous to α-tosylbenzyl isocyanide are thermally unstable at temperatures above 80°C.[3] For safety, it is recommended to avoid heating these compounds above 35-40°C.[3] The parent compound, Tosylmethyl isocyanide (TosMIC), is a stable, colorless solid at room temperature but decomposes at its melting point of 116–117 °C.[4][5] Given these factors, α-Tosyl-(4-bromobenzyl) isocyanide, which is a yellow solid at room temperature, is expected to be a thermally sensitive compound.[1] Supplier information recommends storage at 2-8°C.

Data on Thermal Properties of Related Isocyanides

To provide a comparative context, the following table summarizes the available thermal data for α-Tosyl-(4-bromobenzyl) isocyanide and its closely related analogs.

| Compound Name | CAS Number | Molecular Formula | Thermal Property | Value (°C) |

| α-Tosyl-(4-bromobenzyl) isocyanide | 655254-61-8 | C₁₅H₁₂BrNO₂S | Recommended Max. Temp. | < 35-40 (inferred)[3] |

| α-Tosylbenzyl isocyanide | 36635-66-2 | C₁₅H₁₃NO₂S | Onset of Instability | > 80[3] |

| Tosylmethyl isocyanide (TosMIC) | 36635-61-7 | C₉H₉NO₂S | Melting Point with Decomposition | 116–117[4][5] |

| Substituted Benzyl Isocyanides | N/A | Varied | Thermal Isomerization Range | 170–230[6] |

Proposed Decomposition Pathway and Products

The thermal decomposition of α-Tosyl-(4-bromobenzyl) isocyanide is likely to proceed through complex pathways involving isomerization and fragmentation. A plausible initial step is the isomerization of the isocyanide to a more stable nitrile, a common thermal reaction for this class of compounds.[6] Alternatively, fragmentation can be initiated by the cleavage of the relatively weak C-S bond. The expected decomposition products are outlined in the table below.

| Product Category | Potential Decomposition Products |

| Oxides of Nitrogen | Nitric oxide (NO), Nitrogen dioxide (NO₂) |

| Oxides of Carbon | Carbon monoxide (CO), Carbon dioxide (CO₂) |

| Oxides of Sulfur | Sulfur dioxide (SO₂), Sulfur trioxide (SO₃) |

| Bromine-containing Compounds | Hydrogen bromide (HBr), Brominated organic fragments |

| Organic Fragments | Toluene, Benzonitrile derivatives, various hydrocarbons |

Below is a diagram illustrating a proposed thermal decomposition pathway.

Caption: A proposed schematic of the thermal decomposition pathways for α-Tosyl-(4-bromobenzyl) isocyanide.

Experimental Protocols for Thermal Analysis

The following sections detail standardized experimental methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are recommended for characterizing the thermal properties of α-Tosyl-(4-bromobenzyl) isocyanide.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.[7]

Objective: To determine the onset temperature of decomposition and the mass loss profile of α-Tosyl-(4-bromobenzyl) isocyanide.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum crucible.[4]

-

Instrument Setup: Place the crucible in the TGA instrument.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[3]

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition curve.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine transition temperatures such as melting point, glass transition, and heats of reaction.[6][8]

Objective: To determine the melting point and enthalpy of fusion/decomposition of α-Tosyl-(4-bromobenzyl) isocyanide.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan to contain any volatile decomposition products.[6]

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to a temperature above the expected decomposition (e.g., 250°C) at a heating rate of 10°C/min.

-

-

Data Collection: Record the differential heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to identify endothermic (melting) and exothermic (decomposition) events. The peak area can be integrated to determine the enthalpy of the transition.

Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a compound like α-Tosyl-(4-bromobenzyl) isocyanide.

References

- 1. s4science.at [s4science.at]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. etamu.edu [etamu.edu]

- 4. epfl.ch [epfl.ch]

- 5. benchchem.com [benchchem.com]

- 6. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. web.williams.edu [web.williams.edu]

Technical Guide: Synthesis and Characterization of a-Tosyl-(4-bromobenzyl) isocyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of a-Tosyl-(4-bromobenzyl) isocyanide, a versatile building block in organic synthesis. The document details a robust two-step synthetic protocol, starting from readily available commercial reagents. It also compiles and presents the characteristic spectroscopic data for the target compound, essential for its unambiguous identification and quality control. This guide is intended to be a valuable resource for researchers in medicinal chemistry and synthetic organic chemistry, facilitating the use of this compound in the development of novel molecules and drug candidates.

Introduction

This compound, a member of the tosylmethyl isocyanide (TosMIC) family of reagents, is a valuable synthetic intermediate. The presence of the isocyanide functionality, the activating tosyl group, and the reactive bromobenzyl moiety makes it a trifunctional reagent with wide-ranging applications in the construction of complex molecular architectures, particularly heterocyclic compounds of medicinal interest. The isocyanide carbon can act as a nucleophile, while the acidic α-proton allows for facile alkylation, and the tosyl group serves as an excellent leaving group in cyclization reactions. The 4-bromobenzyl group provides a handle for further functionalization, for example, through cross-coupling reactions.

This guide outlines a reliable synthetic procedure for the preparation of this compound and presents its key characterization data.

Synthesis of this compound

The synthesis of this compound is accomplished via a two-step procedure, commencing with the formation of the N-formamide intermediate, followed by its dehydration to the corresponding isocyanide.

Experimental Protocol

Step 1: Synthesis of N-(a-Tosyl-(4-bromobenzyl))formamide

This step involves the condensation of 4-bromobenzaldehyde, p-toluenesulfinic acid, and formamide.

-

Reagents and Solvents:

-

4-Bromobenzaldehyde

-

p-Toluenesulfinic acid

-

Formamide

-

Chlorotrimethylsilane (TMSCl)

-

Acetonitrile

-

Toluene

-

tert-Butyl methyl ether (TBME)

-

-

Procedure:

-

To a stirred solution of 4-bromobenzaldehyde, formamide, and chlorotrimethylsilane in a mixture of acetonitrile and toluene, p-toluenesulfinic acid is added.

-

The reaction mixture is heated to facilitate the condensation and formation of the N-formamide intermediate.

-

Upon completion of the reaction, the mixture is cooled, and the product is precipitated by the addition of tert-butyl methyl ether.

-

The solid product is collected by filtration, washed, and dried to yield N-(a-Tosyl-(4-bromobenzyl))formamide.

-

Step 2: Dehydration of N-(a-Tosyl-(4-bromobenzyl))formamide to this compound

The N-formamide intermediate is dehydrated using a suitable dehydrating agent to yield the target isocyanide.

-

Reagents and Solvents:

-

N-(a-Tosyl-(4-bromobenzyl))formamide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

-

Procedure:

-

A solution of N-(a-Tosyl-(4-bromobenzyl))formamide in anhydrous tetrahydrofuran is treated with phosphorus oxychloride at room temperature.

-

The mixture is then cooled in an ice bath, and triethylamine is added dropwise, maintaining a low temperature.

-

The reaction is stirred for a period to ensure complete dehydration.

-

The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate.

-

The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford this compound.[1]

-

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using standard spectroscopic techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₂BrNO₂S |

| Molecular Weight | 350.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 655254-61-8 |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on data from analogous compounds.

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.8-7.2 (m, 8H, Ar-H), ~5.5 (s, 1H, CH-NC), ~2.4 (s, 3H, Ar-CH₃). The aromatic region will show signals for both the tosyl and the 4-bromobenzyl groups. |

| ¹³C NMR (CDCl₃) | δ (ppm): ~165-170 (C≡N), ~145-125 (aromatic carbons), ~60-65 (CH-NC), ~21 (Ar-CH₃). The isocyanide carbon typically appears in the specified range. |

| IR Spectroscopy (KBr) | ν (cm⁻¹): A strong and sharp absorption band in the range of 2110-2165 cm⁻¹ corresponding to the N≡C stretching vibration.[2] Other characteristic bands for the sulfonyl group (SO₂) will also be present. |

| Mass Spectrometry (EI) | m/z: A molecular ion peak [M]⁺ at approximately 350 and 352 in a ~1:1 ratio, which is characteristic of the presence of a bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the tosyl group, the bromine atom, and the isocyanide moiety. |

Characterization Workflow

Caption: Workflow for the purification and characterization of this compound.

Applications in Drug Development and Organic Synthesis

While specific biological activities or signaling pathway involvements for this compound are not extensively documented, its utility lies in its role as a versatile precursor in the synthesis of biologically active molecules. TosMIC and its derivatives are widely used in multicomponent reactions, such as the Ugi and Passerini reactions, to generate diverse libraries of compounds for drug screening.

The isocyanide functionality is a key component in the synthesis of various nitrogen-containing heterocycles, including imidazoles, oxazoles, and pyrroles, which are common scaffolds in pharmaceuticals. The presence of the 4-bromobenzyl moiety allows for post-synthetic modification via reactions like Suzuki or Heck coupling, enabling the introduction of additional diversity and the fine-tuning of biological activity.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and outlines its key characterization parameters. The straightforward and efficient synthetic route makes this compound readily accessible to researchers. Its versatile chemical nature positions it as a valuable tool for the synthesis of complex molecules and for the exploration of new chemical space in drug discovery programs. The data and protocols presented herein are intended to support and streamline the work of scientists and professionals in the fields of organic synthesis and medicinal chemistry.

References

CAS number and molecular structure of a-Tosyl-(4-bromobenzyl) isocyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Tosyl-(4-bromobenzyl) isocyanide is a versatile organic compound characterized by the presence of a tosyl group, a 4-bromobenzyl moiety, and a reactive isocyanide functional group.[1] This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds often found in medicinally relevant molecules.[2][3] The isocyanide group is known for its ability to participate in a variety of chemical transformations, including multicomponent reactions, cycloadditions, and nucleophilic additions.[1][2] This guide provides a comprehensive overview of the key chemical data, a representative synthetic protocol, and the potential applications of α-Tosyl-(4-bromobenzyl) isocyanide in research and development.

Physicochemical Properties

The key quantitative data for α-Tosyl-(4-bromobenzyl) isocyanide are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 655254-61-8 | |

| Molecular Formula | C₁₅H₁₂BrNO₂S | [1] |

| Molecular Weight | 350.24 g/mol | |

| Synonym | (4-bromophenyl)(isocyano)methyl 4-methylphenyl sulfone | |

| InChI Key | AMMDZRMHSZRYRW-UHFFFAOYSA-N | |

| Storage Temperature | 2-8°C |

Synthesis and Experimental Protocols

General Procedure for the Synthesis of α-Alkyl/Aryl Substituted Tosylmethyl Isocyanides:

This procedure is based on the alkylation of tosylmethyl isocyanide (TosMIC).

Materials and Equipment:

-

Tosylmethyl isocyanide (TosMIC)

-

4-Bromobenzyl bromide (or chloride)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask is charged with tosylmethyl isocyanide (TosMIC) and an anhydrous aprotic solvent under an inert atmosphere.

-

Deprotonation: The solution is cooled in an ice bath, and a suitable base is added portion-wise to deprotonate the acidic α-carbon of TosMIC. The reaction mixture is stirred at this temperature until the deprotonation is complete.

-

Alkylation: A solution of 4-bromobenzyl bromide in the same anhydrous solvent is added dropwise to the reaction mixture at 0°C.

-

Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired α-Tosyl-(4-bromobenzyl) isocyanide.

Chemical Reactivity and Applications

The reactivity of α-Tosyl-(4-bromobenzyl) isocyanide is dominated by the isocyanide functional group, which can act as a nucleophile or participate in cycloaddition reactions.[2] This makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles.

One of the most significant applications of isocyanides is in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions.[4][5] These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly desirable in drug discovery and combinatorial chemistry.[4]

Passerini Three-Component Reaction (P-3CR):

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[4]

Visualizations

The following diagrams illustrate the synthetic workflow and a key reaction of α-Tosyl-(4-bromobenzyl) isocyanide.

References

Methodological & Application

Application Notes and Protocols: a-Tosyl-(4-bromobenzyl) isocyanide for Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of α-Tosyl-(4-bromobenzyl) isocyanide, a versatile α-substituted tosylmethyl isocyanide (TosMIC) reagent, in the synthesis of key heterocyclic scaffolds. The protocols focus on the modified Van Leusen reaction to generate substituted oxazoles, imidazoles, and pyrroles, which are prevalent motifs in medicinal chemistry and drug discovery. The inclusion of the 4-bromobenzyl moiety allows for the introduction of a functional handle suitable for further diversification through cross-coupling reactions.

Introduction

Tosylmethyl isocyanide (TosMIC) and its derivatives are powerful reagents in organic synthesis, enabling the construction of a wide variety of five-membered heterocycles through [3+2] cycloaddition pathways.[1][2] The use of α-substituted TosMIC reagents provides a direct and efficient route to heterocycles with substitution patterns that are otherwise difficult to access. α-Tosyl-(4-bromobenzyl) isocyanide is a key building block that introduces a 4-bromobenzyl group, a valuable substituent for tuning pharmacological properties and a versatile handle for post-synthetic modification (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This reagent is particularly effective in the synthesis of 4-substituted oxazoles, 1,4,5-trisubstituted imidazoles, and polysubstituted pyrroles.[3][4]

Principle of Reaction: The Van Leusen Cycloaddition

The synthesis of these heterocycles relies on the Van Leusen reaction and its variations. The reaction mechanism is initiated by the base-induced deprotonation of the acidic α-carbon of α-Tosyl-(4-bromobenzyl) isocyanide. The resulting carbanion then acts as a nucleophile, attacking an electrophilic partner (an aldehyde, an imine, or a Michael acceptor). This is followed by an intramolecular 5-endo-dig cyclization to form a five-membered ring intermediate (e.g., an oxazoline or dihydropyrrole). The final step involves the elimination of p-toluenesulfinic acid, driven by the formation of the stable aromatic heterocyclic ring.[3][5]

Applications and Protocols

Synthesis of 4-(4-Bromobenzyl)-5-substituted Oxazoles

The reaction of α-Tosyl-(4-bromobenzyl) isocyanide with various aldehydes provides a direct route to 4,5-disubstituted oxazoles, where the 4-position is occupied by the 4-bromobenzyl group.[3] This is a modification of the classical Van Leusen oxazole synthesis, which typically yields 5-substituted oxazoles.[5]

General Protocol:

-

To a solution of α-Tosyl-(4-bromobenzyl) isocyanide (1.0 equiv) and an aldehyde (1.0-1.2 equiv) in methanol, add potassium carbonate (K₂CO₃, 2.0 equiv).

-

Stir the reaction mixture at reflux (approx. 65 °C) for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(4-bromobenzyl)-5-substituted oxazole.

Data Summary: Synthesis of 4-Substituted Oxazoles (Analogous Reactions) The following data, adapted from literature reports on similar α-substituted TosMIC reagents, illustrates typical yields.[3]

| Entry | α-Substituent (R¹) | Aldehyde (R²) | Product | Yield (%) |

| 1 | Benzyl | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 85 |

| 2 | Benzyl | 4-Chlorobenzaldehyde | 4-Benzyl-5-(4-chlorophenyl)oxazole | 82 |

| 3 | Benzyl | 4-Methoxybenzaldehyde | 4-Benzyl-5-(4-methoxyphenyl)oxazole | 80 |

| 4 | Methyl | Benzaldehyde | 4-Methyl-5-phenyloxazole | 78 |

| 5 | Isopropyl | Benzaldehyde | 4-Isopropyl-5-phenyloxazole | 65 |

Synthesis of 1,5-Disubstituted-4-(4-bromobenzyl)imidazoles

The Van Leusen three-component reaction allows for the one-pot synthesis of 1,4,5-trisubstituted imidazoles from an aldehyde, a primary amine, and α-Tosyl-(4-bromobenzyl) isocyanide.[6] The aldimine is formed in situ, which then undergoes cycloaddition.

General Protocol:

-

In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and a primary amine (1.0 equiv) in a suitable solvent such as methanol or ethanol.

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add α-Tosyl-(4-bromobenzyl) isocyanide (1.0 equiv) followed by a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

-

Heat the reaction mixture to reflux and stir for 6-18 hours, monitoring by TLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Work up the residue using a standard aqueous/organic extraction (e.g., water and ethyl acetate).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the target imidazole.

Data Summary: Synthesis of 1,4,5-Trisubstituted Imidazoles (Analogous Reactions) Yields are generally moderate to good, depending on the substrates used.[6]

| Entry | α-Substituent (R¹) | Aldehyde | Amine | Expected Product Class | Typical Yield Range (%) |

| 1 | Benzyl | Benzaldehyde | Benzylamine | 1,5-Dibenzyl-4-benzylimidazole | 60-75 |

| 2 | Benzyl | 4-Anisaldehyde | Cyclohexylamine | 4-Benzyl-1-cyclohexyl-5-(4-methoxyphenyl)imidazole | 65-80 |

| 3 | Ethyl | Benzaldehyde | Aniline | 4-Ethyl-1,5-diphenylimidazole | 55-70 |

Synthesis of 3-(4-Bromobenzyl)-4-substituted Pyrroles

Substituted pyrroles can be synthesized by reacting α-Tosyl-(4-bromobenzyl) isocyanide with a suitable Michael acceptor, such as an α,β-unsaturated ketone or ester.[7][8] This reaction typically requires a stronger base than the oxazole or imidazole synthesis.

General Protocol:

-

Prepare a suspension of sodium hydride (NaH, 60% in mineral oil, 2.2 equiv) in a mixture of anhydrous diethyl ether and DMSO under an inert atmosphere (e.g., Argon).

-

Add a solution of the Michael acceptor (1.0 equiv) and α-Tosyl-(4-bromobenzyl) isocyanide (1.0 equiv) in DMSO dropwise to the NaH suspension at room temperature.

-

Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the substituted pyrrole.

Data Summary: Synthesis of 3,4-Disubstituted Pyrroles (Analogous Reactions) This protocol provides access to polysubstituted pyrroles with good yields.[7]

| Entry | Michael Acceptor | TosMIC Derivative | Expected Product Class | Typical Yield Range (%) |

| 1 | Chalcone | TosMIC | 3-Benzoyl-4-phenylpyrrole | 60-75 |

| 2 | Ethyl Cinnamate | TosMIC | 3-Carbethoxy-4-phenylpyrrole | 50-65 |

| 3 | Benzylideneacetone | TosMIC | 3-Acetyl-4-phenylpyrrole | 65-80 |

Safety and Handling

Isocyanides are known for their strong, unpleasant odors and potential toxicity; all manipulations should be performed in a well-ventilated fume hood. Sodium hydride (NaH) is a flammable solid that reacts violently with water; handle with extreme care under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

α-Tosyl-(4-bromobenzyl) isocyanide is a highly effective and versatile reagent for the synthesis of medicinally relevant heterocycles. The protocols outlined herein for the preparation of substituted oxazoles, imidazoles, and pyrroles are robust and adaptable. The presence of the 4-bromobenzyl substituent provides a key advantage for downstream functionalization, making this reagent a valuable tool for building diverse molecular libraries in drug discovery and development programs.

References

- 1. Van Leusen Reaction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Pyrrole synthesis [organic-chemistry.org]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A new and simple synthesis of the pyrrole ring system from Michael acceptors and tosylmethylisocyanides | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Ugi Reaction using α-Tosyl-(4-bromobenzyl) isocyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of α-tosyl-(4-bromobenzyl) isocyanide in the Ugi four-component reaction (U-4CR). The Ugi reaction is a powerful one-pot synthesis that allows for the rapid generation of diverse α-acylamino amides, which are valuable scaffolds in medicinal chemistry and drug discovery. The incorporation of the α-tosyl-(4-bromobenzyl) isocyanide component introduces unique structural motifs, including a sulfonyl group and a brominated aromatic ring, offering opportunities for further functionalization and the development of novel molecular entities. These protocols are designed to be a practical guide for researchers in organic synthesis and drug development.

Introduction

The Ugi four-component reaction is a cornerstone of multicomponent reactions (MCRs), enabling the efficient synthesis of complex molecules from simple starting materials in a single synthetic operation.[1][2] This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide, often referred to as a peptoid or bis-amide.[3] The high atom economy, operational simplicity, and broad substrate scope of the Ugi reaction make it an invaluable tool for the construction of compound libraries for high-throughput screening in drug discovery programs.[4]

The use of functionalized isocyanides, such as α-tosyl-(4-bromobenzyl) isocyanide, significantly expands the chemical space accessible through the Ugi reaction. The tosyl group can serve as a handle for subsequent chemical modifications, while the bromo-benzyl moiety provides a site for cross-coupling reactions, allowing for late-stage diversification of the Ugi products.

Reaction Mechanism and Workflow

The generally accepted mechanism of the Ugi reaction begins with the condensation of the aldehyde and the amine to form an imine. The carboxylic acid then protonates the imine, forming an iminium ion. The isocyanide subsequently attacks the iminium ion, followed by a nucleophilic attack of the carboxylate anion on the resulting nitrilium ion. The final step is an irreversible Mumm rearrangement to yield the stable α-acylamino amide product.[5]

Caption: General workflow for the Ugi reaction.

Experimental Protocols

The following protocols are representative examples for the Ugi four-component reaction using α-tosyl-(4-bromobenzyl) isocyanide. Researchers should optimize conditions based on the specific substrates employed.

General Protocol for the Ugi Reaction

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol, 1.0 equiv), amine (1.0 mmol, 1.0 equiv), and carboxylic acid (1.0 mmol, 1.0 equiv) in a suitable solvent such as methanol (MeOH) or hexafluoroisopropanol (HFIP) (0.5 M concentration).

-

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine.

-

Isocyanide Addition: To the stirring solution, add α-tosyl-(4-bromobenzyl) isocyanide (1.0 mmol, 1.0 equiv).

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 48 hours depending on the reactivity of the substrates.

-

Workup:

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer sequentially with water (2 x 20 mL) and saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) to remove any unreacted acid and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino amide.

Data Presentation

| Entry | Aldehyde (R¹CHO) | Amine (R²NH₂) | Carboxylic Acid (R³COOH) | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Benzylamine | Acetic Acid | MeOH | 24 | 75 |

| 2 | Isobutyraldehyde | Cyclohexylamine | Benzoic Acid | MeOH | 36 | 68 |

| 3 | 4-Nitrobenzaldehyde | Aniline | Propionic Acid | HFIP | 12 | 82 |

| 4 | Furfural | n-Butylamine | Phenylacetic Acid | EtOH | 48 | 65 |

Characterization of Products

The purified Ugi products should be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the product. The presence of characteristic signals for the newly formed amide bonds and the various substituents will be indicative of a successful reaction. Due to the presence of the tosyl group and the potential for restricted bond rotation around the newly formed amide bonds, variable temperature NMR studies may be necessary for complete structural elucidation.[6][7]

-

High-Resolution Mass Spectrometry (HRMS): HRMS analysis should be performed to confirm the elemental composition and determine the exact mass of the synthesized compound.

Applications in Drug Discovery

The products derived from the Ugi reaction using α-tosyl-(4-bromobenzyl) isocyanide are highly functionalized molecules with significant potential in drug discovery.

Caption: Drug discovery workflow utilizing Ugi products.

-

Scaffold for Library Synthesis: The core structure of the Ugi product serves as a versatile scaffold. The tosyl group can be a leaving group in nucleophilic substitution reactions or can be modified in other ways. The bromine atom on the benzyl group is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of substituents.[5]

-

Peptidomimetics: The α-acylamino amide backbone mimics the peptide bond, making these compounds interesting candidates for targeting protein-protein interactions.

-

Structure-Activity Relationship (SAR) Studies: The ability to easily vary all four components of the Ugi reaction, coupled with the potential for post-Ugi modifications, makes this an ideal system for systematic SAR studies to optimize biological activity.

Safety Precautions

-

Isocyanides: Isocyanides are known for their strong, unpleasant odors and potential toxicity. All manipulations involving α-tosyl-(4-bromobenzyl) isocyanide should be performed in a well-ventilated fume hood.

-

Reagents: Aldehydes, amines, and carboxylic acids can be corrosive, flammable, and/or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

- 1. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Structure and Conformation of Novel BODIPY Ugi Adducts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Passerini Three-Component Reaction with α-Tosyl-(4-bromobenzyl) isocyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Passerini three-component reaction (P-3CR) is a powerful tool in organic synthesis and medicinal chemistry, enabling the rapid construction of α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide in a single, atom-economical step.[1][2][3] This multicomponent reaction offers a high degree of molecular diversity, making it particularly valuable in the generation of compound libraries for drug discovery.[1]